Fumigaclavine A: A Comprehensive Technical Overview
Fumigaclavine A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Fumigaclavine A, an ergoline alkaloid mycotoxin produced by various species of fungi, most notably Aspergillus fumigatus.[1][2] As a member of the clavine class of ergot alkaloids, Fumigaclavine A is a subject of interest for its unique chemical structure, biosynthetic pathway, and potential biological activities, including antibacterial properties.[3] This document details its chemical properties, biosynthetic origins, and relevant experimental protocols for its isolation and characterization.
Chemical Structure and Properties
Fumigaclavine A is a tetracyclic indole derivative characterized by a 6,8-dimethylergoline core structure.[4] An acetate group at position C-9 is a key functional feature.[5] The compound's rigid structure and specific stereochemistry are crucial for its biological interactions.
Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O₂ | [1][3][5] |
| Molecular Weight | 298.4 g/mol | [1][5] |
| IUPAC Name | [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-10-yl] acetate | [3] |
| CAS Number | 6879-59-0 | [1][3][5] |
| Canonical SMILES | C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | [3][5] |
| InChI Key | GJSSYQDXZLZOLR-ONUGHKICSA-N | [3][5] |
| Appearance | Varies based on purity and form. | |
| Class | Ergot Alkaloid, Clavine | [3][4] |
Biosynthesis of Fumigaclavine A
The biosynthesis of Fumigaclavine A is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[3] The pathway involves the construction of the ergoline scaffold followed by a series of oxidative reactions and functional group modifications. Fumigaclavine A serves as a key intermediate, being the direct precursor to the more complex Fumigaclavine C.[6] The final step in Fumigaclavine A synthesis is the acetylation of Fumigaclavine B, a reaction catalyzed by the enzyme Fumigaclavine B O-acetyltransferase (also known as FgaAT or easN).[2][5]
Experimental Protocols
The following sections outline generalized methodologies for the production, isolation, and characterization of Fumigaclavine A from fungal cultures. These protocols are synthesized from common practices in natural product chemistry.[4][7][8]
Fungal Culture and Metabolite Production
This protocol describes the cultivation of Aspergillus fumigatus for the production of secondary metabolites, including Fumigaclavine A.
a. Fungal Strain and Media:
-
Strain: Aspergillus fumigatus (e.g., strain HX-1 or equivalent).[8]
-
Culture Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) are commonly used.[7][8] For liquid fermentation, PDB is preferred. To inhibit bacterial contamination, an antibiotic such as streptomycin (e.g., 200 µg/mL) can be added.[4]
b. Fermentation Protocol:
-
Inoculate 1L Erlenmeyer flasks containing 400 mL of sterile PDB medium with an actively growing culture of A. fumigatus.[7]
-
Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 10-14 days.[7][8]
-
Following the initial static incubation, transfer the flasks to a rotary shaker and incubate for an additional 14-21 days at ~150 rpm to promote aeration and secondary metabolite production.[4][7]
Extraction and Isolation of Fumigaclavine A
This workflow outlines the separation of Fumigaclavine A from the fungal culture.
a. Extraction:
-
Separate the mycelial mass from the liquid broth via filtration.[7]
-
Independently extract both the filtrate and the crushed mycelia with an organic solvent, typically ethyl acetate (EtOAc), in a separating funnel. Repeat the extraction 2-3 times to ensure complete recovery.[7][8]
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[7]
b. Chromatographic Purification:
-
Subject the crude extract to open column chromatography on silica gel (e.g., 60-120 mesh).[4]
-
Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane and chloroform or n-hexane and ethyl acetate) to separate components based on polarity.[4]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]
-
Pool the fractions containing Fumigaclavine A and concentrate them.
-
For final purification, perform size exclusion chromatography using a Sephadex LH-20 column or semi-preparative HPLC.[7][8]
Structural Characterization
The identity and purity of the isolated Fumigaclavine A should be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm the molecular weight (m/z [M+H]⁺).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm assignments.[9]
Conclusion
Fumigaclavine A represents an important intermediate in the biosynthesis of more complex ergot alkaloids and possesses intrinsic biological activity. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and study this molecule. Further investigation into its pharmacological properties and potential applications in drug development is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. EC 2.3.1.205 [iubmb.qmul.ac.uk]
- 6. Reverse prenyltransferase in the biosynthesis of fumigaclavine C in Aspergillus fumigatus: gene expression, purification, and characterization of fumigaclavine C synthase FGAPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay-guided isolation and characterization of antibacterial compound from Aspergillus fumigatus HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
